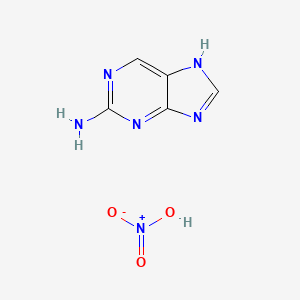

2-Aminopurine nitrate

Description

Significance of 2-Aminopurine (B61359) Nitrate (B79036) as a Fluorescent Purine (B94841) Analog

The intrinsic fluorescence of 2-aminopurine is what makes it an invaluable research tool. Unlike the natural nucleic acid bases—adenine (B156593), guanine (B1146940), cytosine, thymine (B56734), and uracil—which are essentially non-fluorescent, 2-aminopurine exhibits significant fluorescence. nih.gov This property allows researchers to introduce a fluorescent marker into DNA and RNA molecules by selectively incorporating 2-AP residues. nih.gov

2-AP is a structural analog of adenine and guanine. wikipedia.orgpnas.org It differs from adenine only in the position of its exocyclic amino group, yet its fluorescence intensity is about a thousand times greater. medchemexpress.comchemsrc.com This fluorescence is highly sensitive to the local molecular environment. nih.gov When incorporated into a nucleic acid duplex, its fluorescence is significantly quenched due to stacking interactions with adjacent bases. pnas.orgmedchemexpress.com This quenching effect is not a drawback; rather, it makes 2-AP an exceptionally sensitive probe for detecting conformational changes in nucleic acid structure, such as base flipping, duplex melting, and protein binding. medchemexpress.comoup.com

The compound's excitation maximum is around 303-310 nm, and its emission maximum is near 370 nm. cambridge.org This allows for selective excitation without interference from the absorption of natural bases and aromatic amino acids in proteins. cambridge.org

Historical Context of 2-Aminopurine Research in Biochemistry and Molecular Biology

The journey of 2-aminopurine in scientific research began with its identification as a potent mutagen. nih.gov For decades, it has been instrumental in studying the mechanisms of mutation in bacteria and other organisms. asm.org Its ability to pair with both thymine and cytosine leads primarily to transition mutations, providing a model system for investigating DNA repair pathways. wikipedia.orgasm.org

Over time, the focus of 2-AP research expanded from its mutagenic properties to its utility as a biophysical probe. Recognizing its unique fluorescent properties, scientists began using it to investigate the structure and dynamics of nucleic acids. pnas.org This shift transformed 2-AP from a tool for genetic manipulation into a sophisticated instrument for observing the intricate mechanics of biological molecules in real-time. cambridge.orgresearchgate.net Its use has provided critical insights into the function of DNA polymerases, helicases, and methyltransferases. oup.comresearchgate.net

Overview of Key Research Domains Involving 2-Aminopurine Nitrate

The applications of this compound span a wide array of research fields due to the versatility of the 2-aminopurine molecule.

Nucleic Acid Structure and Dynamics: 2-AP is a premier tool for probing the local conformation and dynamics of DNA and RNA. pnas.orgmedchemexpress.com It is used to study base stacking, the formation of non-canonical structures like G-quadruplex loops, and conformational changes during RNA folding. nih.govnih.gov

Protein-Nucleic Acid Interactions: Researchers employ 2-AP to monitor the binding and activity of enzymes that interact with DNA and RNA. This includes studying DNA polymerases during replication and proofreading, the action of DNA methyltransferases that flip bases out of the helix, and the binding of transcription factors. oup.comresearchgate.netacs.org

Enzyme Mechanisms: The fluorescence changes of 2-AP provide a powerful signal for kinetic studies, including pre-steady-state and stopped-flow experiments, to dissect the mechanisms of enzymatic reactions involving nucleic acids. oup.comresearchgate.net

Mutagenesis and DNA Repair: Historically and currently, 2-AP is used as a mutagen to investigate the fidelity of DNA replication and the efficiency of mismatch repair systems. asm.orgchemimpex.com

Cellular Processes: In cellular studies, 2-AP has been used to investigate various processes. It has been shown to inhibit certain kinases, such as the double-stranded RNA-dependent protein kinase (PKR), and affect processes like RNA splicing and protein synthesis, although concerns about its specificity exist. nih.govtandfonline.comsigmaaldrich.com

Biotechnology and Drug Development: The compound serves as a building block in the synthesis of some antiviral and anticancer agents. chemimpex.com It is also used in plant biotechnology to promote tissue culture and regeneration. chemimpex.com

Data Tables

Physicochemical Properties

| Property | Value (2-Aminopurine) | Value (this compound) | Reference(s) |

| Molecular Formula | C₅H₅N₅ | C₅H₆N₆O₃ | wikipedia.orgchemimpex.com |

| Molecular Weight | 135.13 g/mol | 198.14 g/mol | wikipedia.orgchemeo.com |

| Appearance | Beige to yellow powder | Powder | chemimpex.comsigmaaldrich.com |

| Melting Point | 278-282 °C | Not specified | chemsrc.comchemimpex.com |

| CAS Number | 452-06-2 | 51-16-1 | wikipedia.orgsigmaaldrich.com |

Spectroscopic Properties of 2-Aminopurine

| Property | Value | Reference(s) |

| Excitation Maximum | ~303-310 nm | cambridge.org |

| Emission Maximum | ~370 nm | cambridge.org |

| Quantum Yield (in water) | ~0.65 - 0.68 | pnas.orgcambridge.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

nitric acid;7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5.HNO3/c6-5-7-1-3-4(10-5)9-2-8-3;2-1(3)4/h1-2H,(H3,6,7,8,9,10);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDNOZBGABWZLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N=CN2.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198997 | |

| Record name | 2-Aminopurine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320657 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51-16-1 | |

| Record name | 2-Aminopurine nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminopurine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminopurine nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Aminopurine Nitrate and Its Derivatives

Established Synthetic Pathways for 2-Aminopurine (B61359)

The creation of the 2-aminopurine molecule is a critical first step before its conversion to the nitrate (B79036) salt. Various synthetic strategies exist, ranging from classical cyclization methods to more recent reconstructive approaches.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a key technique employed in the synthesis of aminopurines, often involving the reduction of a nitro or nitroso group on a pyrimidine (B1678525) precursor to form a crucial ortho-diamino arrangement, which can then be cyclized to form the purine's imidazole ring.

For instance, a common strategy involves the catalytic hydrogenation of a substituted 5-nitrosopyrimidine. The process for preparing 2,4,5-triamino-6-hydroxypyrimidine, a related triaminopyrimidine, involves the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. google.com This hydrogenation is typically carried out in an aqueous medium at elevated temperature and pressure, using a noble metal catalyst such as palladium or platinum on a charcoal support. google.com The reaction can proceed under acidic, neutral, or weakly alkaline conditions (below pH 9). google.com Similarly, 2,4,5-triamino-6-alkoxypyrimidines can be synthesized by treating a suspension of the corresponding 2,4-diamino-5-nitroso-6-alkoxypyrimidine in a lower aliphatic alcohol with hydrogen in the presence of a palladium catalyst. google.com After the absorption of two equivalents of hydrogen, the catalyst is filtered off, and the triamine product is recovered. google.com

In a multi-step reconstructive synthesis of 2-aminopurine, catalytic hydrogenation is employed to reduce 5-nitropyrimidine-2,4-diamine to pyrimidine-2,4,5-triamine. researchgate.net While various reducing agents can be used, catalytic hydrogenation with 10% Palladium on carbon (Pd/C) is a viable, albeit lower-yield, method for this specific transformation. researchgate.net

Table 1: Conditions for Catalytic Hydrogenation in Aminopurine Synthesis

| Precursor Compound | Catalyst | Pressure | Temperature | Product |

|---|---|---|---|---|

| 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine | Pd/C or Pt/C | 3 to 150 bar | 50 to 150°C | 2,4,5-Triamino-6-hydroxypyrimidine |

| 2,4-Diamino-5-nitroso-6-alkoxypyrimidine | Palladium | Not specified | Not specified | 2,4,5-Triamino-6-alkoxypyrimidine |

| 5-Nitropyrimidine-2,4-diamine | 10% Pd/C | 5 atm | 80°C | Pyrimidine-2,4,5-triamine |

Reconstructive Methodologies via Tetrazolopyrimidine Intermediates

A novel and fundamentally different approach to synthesizing 2-aminopurine utilizes a reconstructive methodology. researchgate.netmdpi.compreprints.orgresearchgate.netnih.gov This strategy involves the initial creation of a condensed polyazotic heterocyclic system, specifically a tetrazolopyrimidine structure, which is then chemically transformed through a series of steps into the target purine (B94841). researchgate.netmdpi.comresearchgate.netnih.gov

The synthesis begins with the construction of a tetrazolo[1,5-a]pyrimidine core. This is achieved through the interaction of 1H-tetrazol-5-amine with morpholinoacrylonitrile in a 1:1 mixture of pyridine and acetic acid, which yields tetrazolo[1,5-a]pyrimidine-7-amine. researchgate.net This intermediate is then functionalized via nitration to produce 6-nitrotetrazolo[1,5-a]pyrimidine-7-amine in a 65% yield. researchgate.netresearchgate.net This nitro-functionalized tetrazolopyrimidine is the key polyazotic structure for the subsequent reconstructive steps. researchgate.netresearchgate.net

The core of the reconstructive method involves the transformation of the fused tetrazolopyrimidine ring system into a simpler, but highly functionalized, pyrimidine intermediate. The 6-nitrotetrazolo[1,5-a]pyrimidine-7-amine is subjected to conditions that open the tetrazole ring and reduce the nitro group.

The process involves heating 6-nitrotetrazolo[1,5-a]pyrimidine-7-amine in dimethylformamide (DMF) with potassium carbonate, which results in the formation of 5-nitropyrimidine-2,4-diamine with a yield of 77%. researchgate.net This step effectively reconstructs the molecule from a fused heterocyclic system to a substituted monocyclic pyrimidine.

The subsequent and crucial step is the reduction of the nitro group on 5-nitropyrimidine-2,4-diamine to form the key synthetic precursor, pyrimidine-2,4,5-triamine. While several reducing agents can be employed, the use of sodium dithionite in water at 60°C has proven to be an effective method, yielding the desired triamine in 59% yield. researchgate.netresearchgate.net Alternative reducing agents like tin or iron in acidic media were found to be less effective, leading to the formation of oils. researchgate.net

Table 2: Optimization of Pyrimidine-2,4,5-triamine Synthesis

| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Na2S2O4 | H2O | 60 | 59 |

| 2 | Sn/HCl | EtOH | 80 | Oil Formation |

| 3 | Fe/HCl | EtOH | 80 | Oil Formation |

| 4 | H2, 10% Pd/C | EtOH | 80 | 25 |

Data sourced from a study on reconstructive methodologies for 2-aminopurine synthesis. researchgate.netresearchgate.net

The final step in this pathway is the construction of the imidazole ring onto the pyrimidine-2,4,5-triamine intermediate to form the purine bicyclic system. This is a classic cyclization reaction, often referred to as the Traube purine synthesis. mdpi.com Various formylating reagents can be used to provide the final carbon atom (C8) of the purine ring.

Research has shown that a combination of triethylorthoformate and acetic anhydride is a particularly effective reagent system for this cyclization. mdpi.com When pyrimidine-2,4,5-triamine is boiled at 145°C for 1.5 hours with these reagents, 2-aminopurine is formed in a 41% yield. mdpi.comnih.gov Other formylating agents, such as N-formylmorpholine or triethylorthoformate with acetic acid as a catalyst, were found to be ineffective in producing the target molecule. mdpi.com

Table 3: Reagents for Cyclization of Pyrimidine-2,4,5-triamine

| Entry | Reagent(s) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Triethylorthoformate, Acetic Anhydride | 145 | 1.5 | 41 |

| 2 | Triethylorthoformate, Acetic Acid | 120 | 3 | 0 |

| 3 | N-formylmorpholine, Formic Acid | 100 | 5 | 0 |

Data adapted from optimization studies for 2-aminopurine synthesis. nih.gov

Conversion to 2-Aminopurine Nitrate Salt

Once 2-aminopurine free base has been synthesized, it can be converted into its nitrate salt. This is typically achieved through a standard acid-base reaction. The 2-aminopurine, which contains basic nitrogen atoms, is treated with nitric acid (HNO₃).

The general procedure involves dissolving the 2-aminopurine base in a suitable solvent, often water, sometimes with gentle heating to ensure complete dissolution. sigmaaldrich.com An aqueous solution of nitric acid is then added to the 2-aminopurine solution. The reaction results in the protonation of one of the basic nitrogen atoms of the purine ring system, forming the nitrate salt. The salt is then typically isolated by cooling the solution to induce crystallization, followed by filtration and drying. The resulting product is this compound, a stable, crystalline solid. scientificlabs.co.uk

Synthesis of Advanced 2-Aminopurine Derivatives for Targeted Research

The development of advanced 2-aminopurine derivatives is driven by the need for compounds with specific biological activities. This often involves intricate synthetic strategies to modify the purine scaffold at various positions, leading to molecules with tailored properties for targeted research, such as potent anticancer agents. rsc.orgnih.gov

Modification of the purine scaffold is a key strategy to generate diverse libraries of 2-aminopurine derivatives. The purine ring system offers multiple reactive sites for chemical alteration. nih.gov Common strategies include N-acylation, N-alkylation, and metal-catalyzed cross-coupling reactions. nih.gov For instance, the synthesis of 6-substituted purine derivatives can be achieved via a Suzuki coupling reaction with aryl boric acids, followed by a Buchwald-Hartwig amination to introduce the amino group at the C2 position. nih.gov The development of fluorescent 2-aminopurine derivatives, such as 2-amino-6-cyanopurines, has been accomplished through efficient synthetic methods, highlighting the versatility of scaffold modification. researchgate.net

Another significant strategy involves the direct functionalization of C-H bonds, which allows for the introduction of various substituents onto the purine ring. rsc.orgrsc.org This approach is advantageous as it often avoids the need for pre-functionalized starting materials. For example, Pd-catalyzed direct C8-H arylation of 9-N-phenylpurine has been used to synthesize fused purine analogues. mdpi.com Furthermore, solid-phase synthesis strategies have been developed to facilitate the combinatorial synthesis of purine derivatives, allowing for the rapid generation of compound libraries for screening purposes. nih.gov

The following table summarizes various strategies for purine scaffold modification:

| Strategy | Description | Key Reagents/Catalysts | Target Position(s) |

| Suzuki Coupling | Cross-coupling of a halide with an organoboron compound. | Palladium catalysts (e.g., Pd(PPh₃)₄) | C6 |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an amine and an aryl halide. | Palladium catalysts (e.g., Pd(OAc)₂) with ligands (e.g., Xantphos) | C2 |

| Direct C-H Arylation | Direct introduction of an aryl group at a C-H bond. | Palladium catalysts (e.g., Pd(OAc)₂) | C8 |

| N-Alkylation | Introduction of an alkyl group on a nitrogen atom. | Alkyl halides, bases | N7, N9 |

| Solid-Phase Synthesis | Synthesis of compounds on a solid support. | Various resins and linkers | Multiple |

Regioselectivity is a critical aspect of synthesizing advanced 2-aminopurine derivatives, ensuring that modifications occur at the desired position on the purine ring. Various techniques have been developed to achieve high regioselectivity.

One notable technique is the regioselective C6-H hydroxyalkylation of purines, which can be achieved without the use of metal catalysts or light. nih.govacs.orgacs.org This method allows for the direct introduction of hydroxyalkyl groups at the C6 position. The regioselectivity is attributed to the nucleophilic character of the radical intermediate, which preferentially attacks the electrophilic C6 position of the N1-protonated purine. acs.org

Metal-catalyzed C-H bond activation is another powerful tool for regioselective functionalization. rsc.orgrsc.org The choice of catalyst and directing group can influence the position of functionalization. For instance, nitrogen atoms within the purine ring can act as directing groups to facilitate the ortho-functionalization of substituents at the C6 position. rsc.org Palladium-catalyzed halogenation has been used for the regioselective bromination or chlorination of 6-arylpurines. rsc.org

The following table outlines key regioselective functionalization techniques for the purine scaffold:

| Technique | Description | Reagents/Conditions | Regioselectivity |

| C6-H Hydroxyalkylation | Radical-mediated introduction of a hydroxyalkyl group. | Alcohols, PhI(OAc)₂, TMSN₃ | C6 acs.org |

| C-H Arylation | Palladium-catalyzed direct arylation. | Aryl halides, Pd catalyst | C8 or ortho-position of a C6-aryl substituent rsc.orgmdpi.com |

| Halogenation | Introduction of a halogen atom. | N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), Pd catalyst | ortho-position of a C6-aryl substituent rsc.org |

Mechanistic Investigations of 2 Aminopurine Nitrate in Biological Systems

Nucleic Acid Interaction Mechanisms

2-Aminopurine (B61359) (2-AP), a fluorescent analog of adenine (B156593), serves as a powerful probe for investigating the structure, dynamics, and interactions of nucleic acids. acs.orgacs.orgtaylorandfrancis.comoup.comnih.gov Its ability to be incorporated into DNA and RNA with minimal structural perturbation allows for detailed mechanistic studies of various biological processes. acs.orgnih.gov

Mispairing with Natural Nucleobases

A key aspect of 2-aminopurine's mutagenic activity stems from its ability to mispair with natural nucleobases, most notably cytosine. pnas.org This mispairing is a critical intermediate in the transition mutations induced by 2-AP. acs.orgnih.gov

The mispairing between 2-aminopurine and cytosine (2-AP-C) is a complex phenomenon involving an equilibrium between different structural forms. acs.orgnih.gov While initially proposed to occur through the formation of a rare imino tautomer of 2-aminopurine, subsequent research has revealed a more nuanced picture. pnas.org It is now understood that an equilibrium exists between a neutral wobble base pair and a protonated Watson-Crick-like structure. acs.orgnih.gov

The transition between these two forms is pH-dependent, with an apparent pK value of 5.9-6.0. acs.orgnih.gov The formation of the Watson-Crick-like base pair is predominantly achieved through the protonation of the 2-aminopurine residue. pnas.orgacs.orgnih.gov This protonated state allows for the formation of two hydrogen bonds with cytosine. nih.gov

| Mispairing Configuration | Key Features | pH Dependence |

|---|---|---|

| Neutral Wobble | A non-standard pairing geometry. | More prevalent at neutral to alkaline pH. |

| Protonated Watson-Crick | Protonation of 2-aminopurine allows for a more stable, Watson-Crick-like geometry with cytosine. | Favored at acidic pH (apparent pK 5.9-6.0). acs.orgnih.gov |

The stability of the 2-AP-C mispair is dependent on the formation of hydrogen bonds. nih.gov For a stable mispair involving two hydrogen bonds to form, the presence of stably hydrogen-bonded regions adjacent to the mispair is a prerequisite. nih.gov The hydrogen bonding pattern involves the N1 position of 2-aminopurine. nih.gov In the protonated Watson-Crick configuration, there is rapid transfer of the shared proton between the 2-aminopurine and cytosine residues. acs.orgnih.gov The fluorescence of 2-aminopurine itself is generally considered to be insensitive to base-pairing or other hydrogen bonding interactions, with quenching being primarily influenced by stacking. acs.orgnih.gov

Influence on Nucleic Acid Conformational Dynamics

The incorporation of 2-aminopurine can provide insights into the conformational dynamics of nucleic acids. taylorandfrancis.comnih.gov As a fluorescent probe, changes in its emission can signal alterations in the local structure of DNA or RNA. oup.comnih.gov For instance, 2-AP has been instrumental in studying phenomena such as base flipping, where a base is moved out of the helical stack, a process often induced by DNA-binding proteins. oup.com Such conformational changes lead to a significant increase in 2-AP fluorescence due to reduced quenching from neighboring bases. oup.com

Studies using acrylamide (B121943) quenching have shown that the solvent accessibility of 2-AP is highly sensitive to the local RNA structure. nih.gov For example, a base-paired 2-AP exhibits poor accessibility, while 2-AP in a single base bulge is highly accessible to the solvent. nih.gov Furthermore, the fractional accessibility of 2-AP can reflect the local conformational dynamics within a base-paired RNA structure, with increased dynamics at higher temperatures leading to greater accessibility. nih.gov

| Structural Context of 2-AP | Observed Conformational Dynamic Feature | Experimental Technique |

|---|---|---|

| Within a DNA duplex | Base flipping induced by methyltransferases. oup.com | Fluorescence Spectroscopy. oup.com |

| Base-paired in an RNA hairpin | Restricted solvent accessibility reflecting local breathing motions. nih.gov | Acrylamide Quenching of Fluorescence. nih.gov |

| In a single base bulge in RNA | Uniformly accessible to solvent. nih.gov | Acrylamide Quenching of Fluorescence. nih.gov |

Thermodynamic Stability of 2-Aminopurine-Containing Base Pairs

The stability of various base pairs containing purine (B94841) analogs can be ranked as follows: G•C > D•T ≈ I•C > A•T > G•T > I•T (where D is 2,6-diaminopurine and I is inosine). mdpi.comnih.gov The 2-amino group of purines contributes significantly to the stabilization energy, and this contribution can be affected by salt concentration and the presence of organic solvents like ethanol. mdpi.comnih.gov

Protein-Kinase Inhibition Mechanisms

2-Aminopurine is widely recognized as an inhibitor of a range of protein kinases, with a particularly well-studied effect on the double-stranded RNA (dsRNA)-activated protein kinase R (PKR). Its inhibitory action stems from its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), the universal phosphate (B84403) donor in kinase-catalyzed reactions.

Inhibition of Protein Kinase R (PKR) Activity

PKR is a crucial serine/threonine kinase in the innate immune system that acts as a sensor for viral dsRNA. nih.govfrontiersin.orgpatsnap.com Upon binding to dsRNA, PKR undergoes dimerization and autophosphorylation, leading to its activation. patsnap.com Activated PKR then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). nih.govnih.gov This phosphorylation event stalls the recycling of eIF2α, resulting in a global shutdown of protein synthesis, which serves as a potent antiviral defense mechanism. nih.govfrontiersin.org

2-Aminopurine functions as an ATP-competitive inhibitor of PKR. scbt.com It directly competes with ATP for binding within the kinase's catalytic pocket, thereby preventing the crucial autophosphorylation step required for PKR activation. patsnap.comscbt.com By blocking this activation, 2-AP effectively prevents the downstream phosphorylation of eIF2α and the subsequent inhibition of translation. nih.gov This inhibitory role makes 2-AP a valuable tool for studying the cellular stress responses mediated by PKR. scbt.com

Mimicry of Adenine Structure in Kinase Binding Sites

The ability of 2-aminopurine to inhibit kinases is fundamentally due to its function as an adenine analog. nih.govnih.govwikipedia.org Protein kinases possess a highly conserved ATP-binding pocket, often referred to as the adenine-binding area. researchgate.net 2-AP's purine structure is sufficiently similar to adenine's to allow it to occupy this pocket. scbt.comnih.gov By binding to this site, 2-AP physically obstructs the entry of the much larger ATP molecule, effectively starving the enzyme of its phosphate-donating substrate and inhibiting its catalytic activity. patsnap.comscbt.com This mechanism is not exclusive to PKR, and 2-AP has been shown to interfere with various other kinases in a somewhat unspecific manner. nih.gov

Impact on Cellular Signaling Pathways (e.g., Immune Response, Cell Cycle Regulation)

Through its inhibition of PKR and other kinases, 2-aminopurine can significantly influence critical cellular signaling pathways.

Immune Response: PKR is a key mediator in the interferon (IFN) pathway, a cornerstone of the antiviral immune response. nih.gov By inhibiting PKR, 2-AP can block the induction of IFN-β gene expression at the transcriptional level in response to viral infection or synthetic dsRNA. nih.govsigmaaldrich.com This selective inhibition disrupts a major component of the innate immune defense. Studies have shown that 2-AP's antiviral effect is more pronounced in cells with an intact immune response, highlighting its connection to these pathways. nih.gov

Cell Cycle Regulation and Gene Expression: Kinase signaling is integral to cell cycle control and proliferation. 2-aminopurine has been demonstrated to block the induction of proto-oncogenes such as c-fos and c-myc by serum growth factors. nih.gov The regulation of these genes is crucial for cell cycle progression, suggesting that a 2-AP-sensitive kinase is involved in this signaling cascade. nih.gov Furthermore, 2-AP has been observed to inhibit leptin-induced phosphorylation of key signaling molecules like STAT3 and ERK, although this effect may be independent of PKR in some contexts. bohrium.com

Enzymatic Process Perturbations

Beyond its role as a kinase inhibitor, 2-aminopurine is a classic mutagenic agent because it is also recognized as a base analog by enzymes involved in nucleic acid metabolism. sigmaaldrich.com This allows it to be incorporated into DNA, where it can perturb the fidelity of replication and interact with other DNA-modifying enzymes.

DNA Polymerase Fidelity and Misincorporation Rates

During DNA replication, 2-aminopurine can be incorporated into the nascent DNA strand, typically pairing with thymine (B56734) (T) as an adenine analog. wikipedia.org However, due to its tautomeric properties, it can also mispair with cytosine (C). wikipedia.orgnih.gov This mispairing is a primary source of its mutagenic effect. When the DNA strand containing 2-AP is used as a template in the next round of replication, DNA polymerase may incorrectly insert a guanine (B1146940) (G) opposite the 2-AP (believing it to be paired with C), completing an A•T to G•C transition mutation. nih.gov

Enzyme kinetic studies have explored the mechanisms behind this infidelity. Research on DNA polymerase alpha has shown that the discrimination against misincorporation is governed by the Michaelis constant (Km), not the maximum velocity (Vmax). nih.gov This indicates that the fidelity is determined by the binding affinity differences between correct and incorrect base pairs rather than the catalytic rate of insertion. nih.gov

| Parameter | dTMP (Correct) vs. 2-AP | dCMP (Incorrect) vs. 2-AP | Discrimination Ratio (Incorrect/Correct) |

| Relative Km | 1 | 25 ± 6 | ~25-fold higher Km for incorrect nucleotide |

| Relative Vmax | 1 | ~1 | Indistinguishable |

| Data derived from studies on DNA polymerase alpha kinetics, illustrating that the enzyme's lower affinity (higher Km) for the incorrect nucleotide (dCMP) is the primary fidelity checkpoint. nih.gov |

DNA Methyltransferase Interactions and Base Flipping

DNA methyltransferases are enzymes that catalyze the transfer of a methyl group to DNA bases, a process crucial for gene regulation. To access the target base, these enzymes often employ a "base flipping" mechanism, where the target nucleotide is rotated out of the DNA helix and into the enzyme's active site. oup.comresearchgate.net

The fluorescent properties of 2-aminopurine make it an excellent probe for studying this process. oup.comresearchgate.net When stacked within the DNA double helix, its fluorescence is highly quenched. oup.com If 2-AP is incorporated at a target site and subsequently flipped out by a methyltransferase, its fluorescence intensity increases dramatically, providing a clear signal of the event. oup.comresearchgate.netresearchgate.net Studies using enzymes like M.HhaI and M.TaqI have confirmed that 2-AP is indeed flipped into the active site, mimicking the natural adenine substrate. oup.comresearchgate.net This research provides direct evidence that adenine-specific methyltransferases utilize the base-flipping mechanism and demonstrates that the presence of 2-AP within DNA can be directly acted upon by these enzymes. researchgate.netnih.gov

| Enzyme | 2-AP Position | Observation | Implication |

| M.HhaI (C5-cytosine methyltransferase) | Replacing target Cytosine | 54-fold increase in fluorescence intensity. researchgate.net | Confirms base flipping at the target site. oup.comresearchgate.net |

| M.TaqI (N6-adenine methyltransferase) | Replacing target Adenine | 13-fold increase in fluorescence intensity. researchgate.net | Provides experimental evidence for base flipping in an adenine-specific methyltransferase. researchgate.netresearchgate.net |

| M.TaqI (N6-adenine methyltransferase) | Adjacent to target Adenine | Small fluorescence increase. researchgate.net | The flipping action is highly specific to the target base. researchgate.net |

| Summary of findings from fluorescence studies using 2-aminopurine to probe the base-flipping mechanism of DNA methyltransferases. |

Effects on RNA Polymerase Activity

Investigations into the effects of 2-aminopurine (2AP) on RNA polymerase activity have largely centered on its utility as a fluorescent probe to elucidate the dynamics of transcription. The triphosphate form of its ribonucleoside, 2-aminopurine riboside-5'-triphosphate, is recognized as a substrate by RNA polymerases and can be incorporated into RNA transcripts during in vitro transcription. glpbio.comnih.gov

The intrinsic fluorescence of 2AP is highly sensitive to its local environment, particularly to stacking interactions with adjacent bases. nih.govnih.gov This property is exploited in studies of RNA polymerase. When 2AP is incorporated into a DNA template or an RNA transcript, changes in its fluorescence signal can be monitored in real-time to detect conformational changes in the nucleic acid. This has been applied to study the interactions of enzymes like T7 RNA polymerase and Escherichia coli RNA polymerase with DNA. oup.com For instance, the quenching or enhancement of the 2AP fluorescence provides insights into the melting of the DNA promoter, the formation of the transcription bubble, and the movement of the polymerase along the DNA template.

While 2-aminopurine is readily incorporated, its primary role in these studies is that of a reporter rather than a modulator of polymerase activity. A systematic study on 2-substituted adenosine triphosphate derivatives, including 2-aminoadenosine triphosphate, found that it worked well as a substrate for T7 RNA polymerase in in vitro transcription. nih.gov However, the same study noted that bulkier substituents at the 2-position could lead to the formation of truncated RNA products, suggesting that significant modifications at this position can interfere with the elongation process. nih.gov There is limited evidence to suggest that 2-aminopurine itself acts as a potent inhibitor or significantly alters the fidelity of transcription by RNA polymerase. Instead, its structural similarity to adenine allows it to be accepted by the enzyme, enabling researchers to probe the intricate structural rearrangements that occur during the transcription cycle. pnas.org

Table 1: Research Applications of 2-Aminopurine in RNA Polymerase Studies

| Application Area | Enzyme Studied | Finding |

|---|---|---|

| Substrate Utilization | T7 RNA Polymerase | 2-aminopurine riboside-5'-triphosphate is successfully incorporated into RNA transcripts. nih.gov |

| Conformational Probe | E. coli RNA Polymerase | Used to monitor protein-DNA interactions and conformational changes during transcription. oup.com |

| Conformational Probe | T7 RNA Polymerase | Used as a fluorescent probe to study DNA interactions and transcription dynamics. oup.com |

Interactions with DNA Repair Enzymes

2-Aminopurine nitrate (B79036), through its active component 2-aminopurine, exhibits significant interactions with key enzymes of DNA repair pathways, most notably the Mismatch Repair (MMR) and Base Excision Repair (BER) systems. These interactions are fundamental to its mechanism as a mutagen.

Interaction with the Mismatch Repair (MMR) System

The primary interaction of 2-aminopurine with the MMR system is indirect but potent. After being incorporated into DNA during replication, 2AP can mispair with cytosine (C), forming a 2AP-C mismatch. nih.govresearchgate.net This mismatch is recognized by the MutS protein (or its eukaryotic homologs), which is the key initiator of the MMR pathway. nih.govnih.govresearchgate.net MutS binds to the 2AP-C lesion, and subsequently recruits the MutL protein to the site. nih.govresearchgate.netyoutube.com

This recognition and binding process, however, can lead to the saturation of the MMR system. nih.govresearchgate.netnih.gov When 2AP is present at high concentrations, it can generate a large number of 2AP-C mismatches throughout the genome. The MMR machinery becomes overwhelmed by the sheer number of lesions it must recognize and process. nih.govresearchgate.net This functional inactivation of MMR means that other replication errors, such as insertions, deletions, or other base mispairs that would normally be corrected, are left unrepaired. researchgate.netnih.gov This saturation mechanism is a major contributor to the mutagenic effect of 2-aminopurine, particularly for frameshift mutations. researchgate.netnih.gov Studies in E. coli have shown that this induced MMR deficiency is reversible and can lead to a hyper-recombination phenotype. nih.gov

Interaction with Base Excision Repair (BER) Enzymes

2-Aminopurine also serves as a valuable tool for studying enzymes in the BER pathway, such as Uracil DNA Glycosylase (UDG). UDG is responsible for recognizing and excising uracil from DNA. nih.gov While 2AP is not a substrate for UDG, its fluorescent properties are used to monitor the enzyme's activity and mechanism.

In these experimental setups, 2AP is placed in a DNA duplex near a uracil base. The fluorescence of 2AP is highly quenched when it is stacked within the DNA helix. nih.gov UDG initiates repair by flipping the target uracil base out of the helix and into its active site. researchgate.net This localized disruption of the DNA structure alters the environment of the nearby 2AP, causing a detectable change in its fluorescence. This method allows for real-time monitoring of the base-flipping mechanism and the kinetics of uracil excision by UDG. researchgate.net These studies demonstrate a physical interaction where the repair enzyme acts on a DNA substrate containing 2AP, using the purine analog as a sensitive reporter of the enzymatic process.

Table 2: Summary of 2-Aminopurine Interactions with DNA Repair Systems

| DNA Repair System | Key Enzyme(s) | Type of Interaction | Consequence of Interaction |

|---|---|---|---|

| Mismatch Repair (MMR) | MutS, MutL | Recognition of 2AP-C mismatches by MutS and recruitment of MutL. nih.govresearchgate.net | Saturation of the MMR pathway, leading to a temporary repair deficiency and increased mutagenesis. nih.govresearchgate.netnih.gov |

| Base Excision Repair (BER) | Uracil DNA Glycosylase (UDG) | Used as a fluorescent probe in DNA substrates to monitor enzyme activity. researchgate.net | Allows for real-time analysis of the base-flipping mechanism and repair kinetics. researchgate.net |

Advanced Spectroscopic and Biophysical Characterization Techniques

Fluorescence Spectroscopy Applications

Fluorescence spectroscopy is a primary tool for leveraging the capabilities of 2-aminopurine (B61359) (2AP) as a molecular probe. cambridge.org Its excitation maximum is approximately 303-305 nm, which is advantageous as it lies to the red of the absorption spectra of natural nucleic acid bases and aromatic amino acids, permitting selective excitation. cambridge.orgnih.gov The emission maximum is around 370 nm. cambridge.orgnih.gov

Steady-state and time-resolved fluorescence studies are fundamental in elucidating the local environment of 2AP within DNA and RNA structures. The fluorescence quantum yield and lifetime of 2AP are exquisitely sensitive to its immediate surroundings, particularly the degree of stacking with neighboring bases. nih.govoup.com

In aqueous solution, free 2AP exhibits a high quantum yield of approximately 0.68 and a single exponential fluorescence decay with a lifetime of about 10-12 ns. nih.govnih.govpnas.org However, when incorporated into a DNA or RNA strand, its fluorescence is significantly quenched, and the decay becomes complex and multi-exponential. nih.govpnas.org This complex decay behavior is a hallmark of 2AP in nucleic acids and reflects the conformational heterogeneity and dynamics ("breathing") of the DNA or RNA structure. cambridge.org

Time-resolved fluorescence measurements of 2AP in DNA typically require fitting to a sum of multiple exponential decay components. nih.gov These lifetimes are often categorized into distinct populations, each representing a different conformational state or environment of the 2AP probe. For instance, very short lifetimes (<0.4 ns) are associated with well-stacked states within the duplex, while longer lifetimes are indicative of more unstacked or solvent-exposed conformations. nih.gov The distribution and amplitude of these lifetime components provide detailed insights into the equilibrium of different structural states. pnas.orgcore.ac.uk

For example, studies have identified at least four decay components for 2AP within a DNA molecule, ranging from as short as 50 picoseconds to as long as 8 nanoseconds. nih.gov The shortest decay times are attributed to the fully stacked state, whereas the longest lifetimes approach that of free 2AP, corresponding to a fully unstacked state. pnas.org Intermediate lifetimes are thought to represent partially stacked conformations. core.ac.uk The relative populations of these states can be influenced by temperature, solvent conditions, and the identity of flanking bases. pnas.org

Table 1: Representative Fluorescence Lifetimes of 2-Aminopurine in Different Environments

| Environment | Lifetime Component 1 (τ1) | Fractional Population (A1) | Lifetime Component 2 (τ2) | Fractional Population (A2) | Lifetime Component 3 (τ3) | Fractional Population (A3) | Lifetime Component 4 (τ4) | Fractional Population (A4) |

| Aqueous Solution | - | - | - | - | - | - | ~11.5 ns | 1.00 |

| Dinucleotide | <0.1 ns | 0.40 | 0.2-0.6 ns | 0.15 | 2.0-4.0 ns | 0.40 | 7.0-9.0 ns | 0.05 |

| Single-Stranded DNA | ~0.5 ns | 0.50 | - | 0.20 | - | 0.15 | - | 0.15 |

| Double-Stranded DNA | ~0.1 ns | 0.80 | - | 0.10 | - | 0.05 | - | 0.05 |

Data compiled from multiple sources for illustrative purposes. nih.govcore.ac.uk

Steady-state fluorescence measurements complement time-resolved data by providing an ensemble-averaged view of the 2AP environment. Shifts in the excitation wavelength maxima can indicate changes in solvent exposure. nih.gov For instance, a red shift in the excitation maximum suggests that the 2AP is in a less solvent-exposed, more stacked conformation. nih.gov Furthermore, steady-state measurements are used to monitor solute-mediated collisional quenching, providing information on the accessibility of the 2AP probe to external quenching agents. oup.com

The significant reduction in 2AP's fluorescence quantum yield upon incorporation into nucleic acids is a key feature that makes it a sensitive probe. oup.comnih.gov This quenching is primarily attributed to interactions with adjacent nucleobases, and several mechanisms have been proposed to explain this phenomenon. nih.gov

Base Stacking: The primary mechanism of fluorescence quenching is through π-stacking interactions with neighboring purine (B94841) and pyrimidine (B1678525) bases. pnas.orgacs.org The efficiency of this quenching is sequence-dependent and provides a direct measure of the local conformational dynamics and stacking geometry. nih.govnih.gov Theoretical studies using time-dependent density functional theory (TDDFT) have provided a more detailed picture of these interactions. pnas.org These calculations predict that the quenching mechanism differs depending on the neighboring base:

Static Quenching with Purines: When 2AP is stacked with purine bases (adenine or guanine), quenching is predicted to be static. This is due to the mixing of molecular orbitals in the ground state, which leads to a decrease in the intrinsic fluorescence without affecting the excited-state lifetime. pnas.orgwustl.edu

Dynamic Quenching with Pyrimidines: When stacked with pyrimidine bases (cytosine or thymine), the quenching is predicted to be dynamic. This involves the formation of a low-lying "dark" excited state, which provides a non-radiative decay pathway for the excited 2AP, thus shortening its fluorescence lifetime. pnas.orgwustl.eduacs.org

Photoinduced Electron Transfer (PET): Another significant quenching mechanism is photoinduced electron transfer between the excited 2AP (2AP*) and adjacent nucleobases. nih.gov Studies combining cyclic voltammetry and fluorescence quenching experiments have shown that PET is a likely mechanism in aqueous solutions. nih.govacs.org The excited 2AP can act as either an electron donor or an electron acceptor, depending on the specific neighboring nucleotide monophosphate (NMP). nih.govacs.org This process efficiently depopulates the excited state of 2AP, leading to a reduction in fluorescence. nih.gov

Collisional Quenching: In addition to intramolecular quenching by adjacent bases, the fluorescence of 2AP can be quenched by external molecules, a process known as collisional or dynamic quenching. oup.com Small molecules like acrylamide (B121943) are often used to probe the accessibility of 2AP within a nucleic acid structure. nih.govoup.com The efficiency of collisional quenching is described by the Stern-Volmer equation, where the quenching rate constant (kq) provides a measure of how exposed the fluorophore is to the solvent and the quencher. oup.com For example, a 2AP residue that is well-protected within the core of a DNA duplex will show resistance to acrylamide quenching, whereas a more exposed or unstacked 2AP will be quenched more efficiently. nih.govoup.com

The fluorescence properties of 2AP are highly sensitive to the polarity of its microenvironment. acs.orgnih.gov This sensitivity allows it to report on changes in the local dielectric constant, which can be altered by nucleic acid folding, binding of proteins, or other molecules. nih.gov

In general, the fluorescence quantum yield of 2AP increases dramatically with increasing solvent polarity. nih.gov Conversely, in nonpolar solvents, the quantum yield and fluorescence lifetime decrease significantly. acs.org This is accompanied by a blue shift (a shift to shorter wavelengths) in the emission spectrum. cambridge.orgacs.org This effect is attributed to changes in the relative energies of the excited nπ* and ππ* states. In polar solvents like water, the emissive ππ* state is stabilized relative to the non-emissive nπ* state, leading to higher fluorescence. In nonpolar environments, the nπ* state is stabilized, providing an efficient non-radiative decay pathway and thus quenching the fluorescence. cambridge.org

This environmental sensitivity is a powerful tool. For instance, a blue shift in 2AP emission upon the binding of a protein to DNA can indicate that the 2AP has been moved into a more nonpolar, hydrophobic pocket of the protein-DNA interface. nih.gov The relationship between solvent polarity and fluorescence characteristics has been systematically studied in various solvent mixtures, such as dioxane-water, to model the range of environments 2AP might experience within a biological system. acs.orgnih.gov These studies have shown that even small additions of a polar solvent to a nonpolar one can cause significant changes in fluorescence intensity and spectral shifts, highlighting the probe's sensitivity to subtle changes in its hydration shell. nih.gov

Recent studies have revealed that the photophysical properties of 2AP are not only dependent on the nucleic acid environment but can also be significantly influenced by the components of commonly used buffer solutions. researchgate.netnih.gov While some buffers, like Tris(hydroxymethyl)aminomethane (TRIS), have a negligible effect on 2AP fluorescence, others can act as potent quenchers. researchgate.netnih.govacs.org

Significant fluorescence quenching has been observed in the presence of phosphate (B84403), carbonate, 3-(N-morpholino)propanesulfonic acid (MOPS), and 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) buffers. researchgate.netnih.gov The quenching mechanism in these cases is not a simple collisional process. Instead, it is consistent with the formation of transient interactions between the excited state of 2AP and the buffer ions. researchgate.netnih.govacs.org

In the case of phosphate buffer, it has been shown that the two main tautomers of 2AP (7H and 9H) are quenched to different extents by the phosphate ions (H₂PO₄⁻ and HPO₄²⁻). researchgate.netnih.govacs.org The quenching by the H₂PO₄⁻ ion is more pronounced for the 7H tautomer, while the HPO₄²⁻ ion quenches the 9H tautomer more effectively. researchgate.netacs.org The proposed mechanism involves excited-state interactions where the buffer ions act as hydrogen-bond acceptors, leading to significant quenching of the singlet-excited state of 2AP. researchgate.netacs.org These interactions result in complex, biexponential fluorescence intensity decays and downward-curving Stern-Volmer plots, which are characteristic of a combination of static and dynamic quenching processes. researchgate.netnih.govacs.org

These findings are crucial for the design and interpretation of fluorescence experiments using 2AP, as the choice of buffer can have a profound impact on the observed fluorescence quantum yields and lifetimes, potentially confounding the analysis of nucleic acid dynamics. researchgate.netnih.gov

Table 2: Effect of Common Buffers on 2-Aminopurine Fluorescence

| Buffer | Quenching Effect | Proposed Interaction |

| TRIS | Negligible | - |

| Phosphate | Significant | Excited-state H-bonding |

| Carbonate | Significant | Excited-state H-bonding |

| MOPS | Significant | Transient interactions |

| HEPES | Significant | Transient interactions |

Data based on findings from multiple studies. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in resolving the geometry of 2AP within DNA duplexes, particularly when it forms mismatches with other bases. For example, the structure of the mutagenic 2AP:Cytosine (2AP:C) mispair has been a subject of significant investigation. acs.orgnih.gov

Through the use of two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), it is possible to measure distances between protons that are close in space (typically < 5 Å). These distance restraints are then used to build and refine three-dimensional models of the DNA duplex. acs.org

Studies on the 2AP:C mismatch have utilized selective ¹⁵N-labeling of the exocyclic amino groups to resolve ambiguities present in earlier models. acs.orgnih.gov These experiments have definitively shown that in different DNA sequences and at neutral pH, the 2AP:C mispair adopts a wobble geometry. acs.orgnih.gov This is distinct from the standard Watson-Crick geometry that 2AP forms with thymine (B56734). acs.org The stability and precise structure of this mispair are also influenced by the local base sequence. nih.gov NMR data, including chemical shifts and nuclear Overhauser effects, provide the critical information needed to define the hydrogen bonding pattern and the positioning of the bases relative to each other and the helical axis. acs.org

X-ray Crystallography and Structural Biology

X-ray crystallography is an indispensable technique for determining the three-dimensional atomic and molecular structure of crystalline compounds. wikipedia.org It has been instrumental in elucidating the structures of 2-aminopurine and its derivatives, providing critical insights into their chemical bonding, non-covalent interactions, and supramolecular assemblies. nih.govbirmingham.ac.uk This technique has also been pivotal in understanding how these molecules interact with biological macromolecules, such as proteins. acs.orgfrontiersin.org

The crystal structure of 2-aminopurine itself has been determined, revealing details about its intermolecular interactions, including base-stacking and hydrogen-bonding patterns that are similar to those found in DNA. nih.gov X-ray crystallography has also been used to characterize a variety of 2-aminopurine derivatives. For example, the structure of 2-amino-6-chloropurine, C₅H₄ClN₅, shows a flat molecule with an extensive hydrogen-bonding network. nih.gov

Other determined structures include those of 2-amino-6-(4-chlorophenylsulfanyl)purine hemihydrate and 2-amino-6-(4-methylphenylsulfanyl)purine 0.33-hydrate. nih.gov These structures reveal complex hydrogen-bonding networks that involve not only the expected nitrogen and oxygen atoms but also sulfur and chlorine atoms. nih.gov Furthermore, these crystal structures exhibit offset-stacking formations between the phenyl and purine rings. nih.gov The detailed structural information obtained from these crystallographic studies is fundamental for understanding the physicochemical properties of these compounds and for designing new molecules with specific functionalities. nih.govbirmingham.ac.uk

Table 2: Crystallographic Data for Selected 2-Aminopurine Derivatives

| Compound | Chemical Formula | Crystal System | Space Group | Reference |

| 2-amino-6-chloropurine | C₅H₄ClN₅ | Not specified | Not specified | nih.gov |

| 2-amino-6-(4-chlorophenylsulfanyl)purine hemihydrate | C₁₁H₈ClN₅S·0.5H₂O | Not specified | Not specified | nih.gov |

| 2-amino-6-(4-methylphenylsulfanyl)purine 0.33-hydrate | C₁₂H₁₁N₅S·0.33H₂O | Not specified | Not specified | nih.gov |

X-ray crystallography provides unparalleled insights into how small molecules, such as 2-aminopurine derivatives, bind to their protein targets. This is particularly evident in the development of inhibitors for Cyclin-Dependent Kinase 2 (CDK2), a protein critically involved in cell cycle regulation and a target for cancer therapy. frontiersin.orgnih.gov

Researchers have designed and synthesized series of 2-aminopurine derivatives as potent CDK2 inhibitors. frontiersin.orgnih.gov The crystal structures of these inhibitors in complex with CDK2 reveal the precise binding mode and key molecular interactions. acs.org Typically, the purine core of the inhibitor anchors it within the ATP-binding site of the kinase through a conserved pattern of hydrogen bonds with the backbone atoms of residues in the hinge region, such as Glu81 and Leu83. acs.org

For example, structure-based design efforts led to the development of compound 11l , a 2-aminopurine derivative that showed potent CDK2 inhibitory activity with an IC₅₀ of 19 nM. frontiersin.orgnih.gov Molecular dynamics simulations, guided by crystallographic data, further illuminate the favorable binding mode of such compounds. frontiersin.orgnih.gov These structural studies are essential for understanding the basis of inhibitor potency and selectivity and for the rational design of new, more effective therapeutic agents. frontiersin.orgacs.org

Table 3: Inhibitory Activity of a 2-Aminopurine Derivative against CDKs

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| 11l | CDK2 | 19 | frontiersin.orgnih.gov |

| R-Roscovitine | CDK2 | 73 | nih.gov |

High-Performance Liquid Chromatography (HPLC) in Research Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. It is widely employed in research involving 2-aminopurine and its derivatives for both purification and purity assessment. oup.comnih.gov The versatility of HPLC allows for the use of various stationary phases and mobile phase compositions to achieve optimal separation.

In the synthesis of oligodeoxynucleotides containing 2-aminopurine, reversed-phase HPLC (RP-HPLC) is a standard method for purification. oup.com For instance, a Hypersil ODS column can be used with a linear gradient of acetonitrile (B52724) in a triethylammonium (B8662869) acetate (B1210297) buffer to purify the synthesized DNA strands. oup.com The purity of the final product is crucial for subsequent biophysical experiments, and HPLC provides a reliable means to ensure this.

HPLC is also used to analyze the components of complex reaction mixtures. For example, in studies of enzymatic reactions involving 2-aminopurine derivatives, HPLC can be used to monitor the consumption of substrates and the formation of products. mdpi.com The elution of compounds can be monitored using UV-Vis or fluorescence detectors, with the latter being particularly useful for fluorescent derivatives of 2-aminopurine. nih.govresearchgate.net The choice of column, such as a C18 reverse-phase column, and the mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile, are tailored to the specific separation required. nih.govsielc.com This analytical control is essential for obtaining accurate kinetic and mechanistic data in biochemical research.

Computational Approaches in 2 Aminopurine Nitrate Research

Quantum Chemical Characterization

Quantum chemical calculations offer a powerful means to investigate the intrinsic properties of 2-aminopurine (B61359), including its electronic structure, tautomeric preferences, and interactions with other molecules.

2-aminopurine, an analogue of adenine (B156593) and guanine (B1146940), is a fluorescent molecule frequently used as a probe in nucleic acid research. wikipedia.org Like other purine (B94841) bases, 2AP can exist in different tautomeric forms, primarily the 9H and 7H tautomers. usp.br Theoretical calculations have been employed to understand the electronic spectra and relative stabilities of these tautomers. usp.brcapes.gov.br

Studies using ab initio methods have shown that both the N9H and N7H tautomers have distinct electronic structures and spectroscopic properties. usp.br The lowest-energy singlet-singlet transition for the N9H tautomer is calculated to be at 4.07 eV, while for the N7H tautomer, it is at 4.02 eV, both with moderate oscillator strengths. usp.br These transitions are crucial for the photophysical behavior of 2AP. usp.br The ground-state dipole moment is also significantly different between the two tautomers, with the N9H form having a calculated dipole moment of 3.02 D and the N7H form having a larger moment of 4.23 D. usp.br The relative populations of these tautomers can be influenced by their environment, such as the solvent polarity. nih.gov

The electron-donating properties of the amino group in different tautomeric forms and substitution positions of aminopurine have also been investigated. nih.gov These properties are influenced by whether the NH group is in the six-membered or five-membered ring. nih.gov

Table 1: Calculated Properties of 2-Aminopurine Tautomers

| Tautomer | Lowest-Energy Singlet-Singlet Transition (eV) | Ground-State Dipole Moment (D) |

|---|---|---|

| N9H | 4.07 | 3.02 |

| N7H | 4.02 | 4.23 |

Data sourced from theoretical calculations. usp.br

Hydrogen bonding plays a critical role in the structure and function of nucleic acids. Computational studies have investigated the hydrogen bonding interactions between 2-aminopurine and its partner bases. When paired with thymine (B56734), the most stable tautomeric pair in the electronic ground state is analogous to a standard Watson-Crick A-T base pair. nih.gov Ab initio calculations have been used to determine the energies of different tautomer pairings of 2AP with thymine, which can be interconverted through double proton transfer. nih.gov While an alternative stable tautomer pair was identified in the first electronically excited state, it is higher in energy, making conversion unlikely. nih.gov

The strength of hydrogen bonds can be significantly influenced by the local environment and the participation of multiple donors or acceptors. nih.gov In the context of the nitrate (B79036) salt, the nitrate ion itself can participate in hydrogen bonding. nih.gov The energetics of these interactions are crucial for understanding the stability and selectivity of receptor molecules for nitrate. nih.gov For instance, the hydrogen bonds between a synthetic receptor and a nitrate ion have been shown to be shorter and stronger than those with a chloride ion. nih.gov

The fluorescence of 2-aminopurine is highly sensitive to its local environment, making it a valuable probe for studying the structure and dynamics of DNA and RNA. nih.govresearchgate.net Time-dependent density functional theory (TDDFT) has been used to describe the excited-state properties of 2AP when stacked with other DNA bases. nih.gov These calculations predict that the mechanism of fluorescence quenching depends on the neighboring base. nih.gov

When stacked with purines, static quenching is predicted due to the mixing of molecular orbitals in the ground state. nih.gov In contrast, dynamic quenching is predicted when 2AP is stacked with pyrimidines, involving the formation of a low-lying dark excited state. nih.gov The incorporation of 2AP into DNA typically leads to a reduction in its fluorescence quantum yield. nih.gov This sensitivity of 2AP fluorescence to its surroundings is utilized in studies of nucleic acid conformation and electron transfer. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of 2-aminopurine-containing systems, allowing for the exploration of conformational landscapes and energetic barriers associated with various molecular motions.

MD simulations have been instrumental in investigating the conformational dynamics of nucleic acids labeled with 2-aminopurine. nih.gov These simulations can reveal the different stacking motifs and metastable unstacked conformations that are sampled by the nucleic acid. nih.gov By analyzing microsecond-length trajectories, researchers can estimate the transition rates between stacked and unstacked states. nih.gov

These simulations have shown that the structural relaxation of 2AP-labeled dinucleoside monophosphates occurs on a timescale of 1.6 to 25 nanoseconds. nih.gov This is significant because it suggests that the emission from photoexcited 2AP, which has an excited-state lifetime of about 10 nanoseconds, is sensitive to these base stacking kinetics. nih.gov This interplay between conformational dynamics and fluorescence properties is a key aspect of using 2AP as a structural probe. nih.govnih.gov

Table 2: Key Findings from MD Simulations of 2AP-Labeled Dinucleoside Monophosphates

| Parameter | Finding |

|---|---|

| Conformational States | Samples all four coplanar stacking motifs and three metastable unstacked conformations. |

| Structural Relaxation Time | Ranges from 1.6 to 25 nanoseconds. |

| Implication for Fluorescence | 2AP emission is sensitive to base stacking kinetics due to comparable timescales. |

Data derived from molecular dynamics simulation studies. nih.gov

Base flipping is a fundamental process in DNA repair and modification, where a base rotates out of the helical stack. 2-aminopurine has been used as a fluorescent probe to study this phenomenon. nih.govebi.ac.uk Computational studies, particularly those employing MD simulations, have been used to explore the energy landscapes of base-flipping for various bases in a DNA duplex. nih.govacs.org

These simulations can map the free energy surface associated with the flipping of a base, identifying the low-energy pathways and transition states. acs.org The results indicate that the preferred flipping pathway (major or minor groove) and the stability of the flipped-out state can depend on the specific base and the surrounding sequence. nih.govacs.org For instance, for adenine and thymine, bases slightly flipped towards the minor groove are at the bottom of the energy landscape, while for guanine and cytosine, small flips towards the major groove are energetically favored. nih.gov These computational insights are crucial for interpreting experimental data from fluorescence studies that use 2-aminopurine to monitor base flipping events. nih.govebi.ac.uk

Protein-Ligand Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In the context of 2-aminopurine (2AP), a fluorescent analogue of adenine, MD simulations are instrumental in understanding its interactions with proteins and nucleic acids. acs.orgnih.gov These simulations can reveal detailed information about the conformational changes that occur upon binding, the stability of the resulting complexes, and the kinetics of these interactions. nih.gov

2-Aminopurine is frequently incorporated into DNA or RNA strands to act as a fluorescent probe. nist.gov Its fluorescence is highly sensitive to its local environment, making it an excellent tool for monitoring structural dynamics and binding events. nih.gov For instance, changes in 2AP fluorescence intensity can provide a spectroscopic signal for nucleotide binding reactions. nih.gov

Computational studies, particularly MD simulations, complement these experimental findings by providing a dynamic picture of the binding process. By simulating the trajectory of a 2AP-labeled nucleic acid interacting with a protein, researchers can observe the subtle conformational shifts in both the ligand and the protein. These simulations can help to interpret experimental data from fluorescence spectroscopy, providing a structural basis for the observed changes in fluorescence. nih.gov

One area where this has been applied is in studying the interaction between the HIV-1 trans-activator responsive region (TAR) RNA and small molecule ligands. nih.govnih.gov By incorporating 2-aminopurine into the TAR RNA sequence, researchers can monitor ligand binding through changes in fluorescence. nih.govnih.gov Molecular dynamics simulations of these systems can then be used to model the binding poses and understand the specific interactions that lead to the observed fluorescence changes.

The following table summarizes key findings from studies on protein-ligand interactions involving 2-aminopurine, highlighting the dissociation constants (KD) which indicate the binding affinity.

| System | Ligand | Dissociation Constant (KD) | Key Finding |

|---|---|---|---|

| ΔTAR-ap23 RNA | Argininamide | ~1 mM | Binding results in a four-fold increase in fluorescence intensity. nih.gov |

| ΔTAR-ap24 RNA | Argininamide | ~1 mM | Binding leads to an eleven-fold increase in fluorescence intensity. nih.gov |

| ΔTAR RNA | Tat peptide | ~25 nM | High-affinity binding causes a significant increase in fluorescence. nih.gov |

| ΔTAR RNA | Neomycin | ~200 nM | Binds as a noncompetitive inhibitor of Tat/argininamide. nih.gov |

| T4 DNA Polymerase-DNA complex | dTTP | 31 µM (initial step) | Fluorescence quenching of 2AP is used to monitor nucleotide binding steps. nih.gov |

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. core.ac.uknih.gov It has become a valuable tool in chemistry and materials science for predicting molecular geometries, energies, and reaction mechanisms. core.ac.uk DFT calculations are particularly useful for studying systems like 2-aminopurine, where understanding the electronic distribution is key to predicting its reactivity and spectroscopic properties. researchgate.net

One of the strengths of DFT is its ability to provide reliable results for dispersion interactions, which are crucial for the stability of biological macromolecules. nih.gov Functionals such as M06-2X have been specifically developed to handle these types of non-covalent interactions accurately. nih.gov A DFT study of 2-aminopurine-containing dinucleotides using the M06-2X functional demonstrated that these systems adopt conformations that are very similar to those found in standard B-DNA. nih.gov This finding supports the use of 2-aminopurine as a faithful mimic of adenine in structural studies of DNA. nih.gov

DFT calculations can also be used to explore the conformational landscape of molecules. For the 2AP-containing dinucleotides, researchers have characterized not only the well-stacked B-DNA like conformations but also imperfectly stacked and completely unstacked structures. nih.gov This provides a more complete picture of the dynamic nature of these systems.

Furthermore, DFT is employed to understand the electronic transitions that give rise to the fluorescent properties of 2-aminopurine. researchgate.net By calculating the energies of the ground and excited states, researchers can predict absorption and emission spectra. These theoretical predictions can then be compared with experimental data to validate the computational model and to gain a deeper understanding of the photophysical processes involved. nist.govresearchgate.net

The table below presents a selection of DFT functionals and their applications in the study of systems relevant to 2-aminopurine.

| DFT Functional | Application | Key Insight |

|---|---|---|

| M06-2X | Study of 2-aminopurine-containing dinucleotides. nih.gov | Provides accurate treatment of dispersion interactions, crucial for DNA stacking. nih.gov |

| B3LYP | General purpose functional for electronic structure calculations. nih.gov | Often used for geometry optimization and energy calculations of organic molecules. nih.gov |

| PW91 | Used in studies of adsorption on surfaces. aps.org | A generalized gradient approximation (GGA) functional. aps.org |

| PBE | Another GGA functional widely used in solid-state physics and chemistry. aps.org | Often provides a good balance between accuracy and computational cost. |

Force Field Development and Parameterization for 2-Aminopurine Systems

Molecular mechanics force fields are the cornerstone of molecular dynamics simulations. researchgate.net They consist of a set of potential energy functions and associated parameters that describe the interactions between atoms in a system. nih.gov The accuracy of an MD simulation is highly dependent on the quality of the force field used. researchgate.net

For standard biomolecules like proteins and nucleic acids, well-established force fields such as CHARMM and AMBER are available. researchgate.netnih.gov However, for non-standard molecules like 2-aminopurine, new parameters often need to be developed and validated. researchgate.net This process, known as parameterization, involves fitting the force field parameters to reproduce experimental data or high-level quantum mechanical calculations. nih.govnih.gov

A new set of force field parameters for 2-aminopurine has been developed to be compatible with the CHARMM27 all-atom empirical force field for nucleic acids. researchgate.net This allows for the accurate simulation of DNA and RNA molecules containing this fluorescent probe. The parameterization process typically involves determining values for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). simtk.org

The development of these parameters is a meticulous process. Researchers often use a combination of quantum mechanical calculations to derive initial parameters, followed by refinement against experimental data where available. nih.gov For example, the partial atomic charges, which govern the electrostatic interactions, are often derived from fitting to the quantum mechanically calculated electrostatic potential.

The availability of a well-parameterized force field for 2-aminopurine is essential for the computational studies described in the previous sections. researchgate.net It enables researchers to perform realistic simulations of 2AP-containing systems, from small dinucleotides to large protein-DNA complexes, thereby providing a powerful tool to complement experimental investigations. acs.org

The following table lists some of the common force fields used in biomolecular simulations and for which parameters for molecules like 2-aminopurine might be developed.

| Force Field | Primary Application | Key Features |

|---|---|---|

| CHARMM | Proteins, nucleic acids, lipids, and carbohydrates. researchgate.net | Widely used and well-validated for a broad range of biomolecules. researchgate.net |

| AMBER | Proteins and nucleic acids. nih.gov | Known for its accuracy in simulating nucleic acid structures. nih.gov |

| GROMOS | Biomolecular systems, with a focus on free energy calculations. | Uses a united-atom representation for aliphatic hydrogens to save computational time. |

| OPLS-AA | Organic liquids, proteins, and nucleic acids. | All-atom force field with good performance for condensed-phase properties. |

Applications of 2 Aminopurine Nitrate As a Research Probe

Probing Nucleic Acid Structure and Dynamics

The unique photophysical properties of 2-aminopurine (B61359) make it an exceptional probe for elucidating the intricate structures and dynamic behaviors of DNA and RNA. nih.govnih.govwustl.eduacs.orgcaltech.edu

Real-Time Monitoring of DNA/RNA Conformational Changes

The fluorescence of 2-aminopurine is exquisitely sensitive to its immediate surroundings, allowing for the real-time observation of conformational transitions in DNA and RNA. researchgate.net Changes in fluorescence intensity or lifetime can signal alterations in the nucleic acid structure. For instance, the binding of DNA polymerase to a primer/template duplex containing 2AP can induce conformational changes that are detectable through fluorescence quenching. oup.com This approach has been used to monitor the rapid conformational shifts in polymerase-DNA complexes upon the binding and incorporation of deoxynucleoside triphosphates. oup.com

In the context of RNA, site-specifically incorporated 2-aminopurine has been employed to probe both secondary and tertiary structures. nih.govwustl.edu This technique has proven useful in studying Mg2+-dependent conformational changes and the folding kinetics of RNA molecules. nih.govwustl.edu The solvent accessibility of 2AP, which can be assessed through quenching studies, provides further insights into local RNA secondary structures. nih.gov

| Application | Nucleic Acid | Observation | Reference |

| DNA Polymerase Binding | DNA | Fluorescence quenching upon dNTP binding | oup.com |

| RNA Folding | RNA | Monitoring Mg2+-dependent conformational changes | nih.govwustl.edu |

| Local RNA Structure | RNA | Discriminating secondary structures via solvent accessibility | nih.gov |

Detection of Base Unstacking Events

A key application of 2-aminopurine is the detection of base unstacking, a fundamental process in DNA replication, repair, and recombination. When a base containing 2AP unstacks from its neighbors, its fluorescence is significantly enhanced. nih.govacs.org This property has been instrumental in studying the mechanisms of DNA polymerases. For example, it has been shown that T4 DNA polymerase induces intrastrand base unstacking at the template position immediately following the incorporation of a nucleotide. nih.gov The rate of this fluorescence increase can be used to measure the nucleotide incorporation rate. nih.gov

Furthermore, 2AP has been used as a fluorescent probe to detect DNA base flipping by methyltransferases. oup.com When a target base is replaced by 2AP, the flipping of this base out of the DNA helix upon enzyme binding leads to a dramatic increase in fluorescence. oup.com This has allowed for the study of protein-DNA interactions and the dynamics of base flipping in real-time. oup.com

Research Findings on 2AP and Base Unstacking

| Enzyme | Observation | Significance |

|---|---|---|

| T4 DNA Polymerase | Increased fluorescence at the n+1 position post-incorporation | Measures nucleotide incorporation rate and reveals sequence-dependent unstacking |

Characterization of RNA Structures and Dynamics

The fluorescence intensity of 2AP provides information on base stacking, while its fluorescence decay lifetimes reveal details about its conformational dynamics. nih.gov This has been applied to study RNA folding and the dynamics of hairpin loops. nih.gov For example, the formation of an RNA "kissing complex," where two hairpin loops interact, can be monitored by the quenching of 2AP fluorescence upon the formation of 2AP-U base pairs between the loops. nih.gov This provides a quantitative method for studying RNA-RNA interactions. nih.gov

Biosensing Platforms Development

The responsive fluorescence of 2-aminopurine has been harnessed in the development of novel biosensing platforms for the detection of specific DNA sequences, metal ions, and enzyme activities.

Sequence-Specific DNA Detection Strategies (e.g., Split G-quadruplex systems)